molecular formula C9H18O3Si3 B7821157 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane CAS No. 68082-23-5

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Cat. No.: B7821157
CAS No.: 68082-23-5
M. Wt: 258.49 g/mol
InChI Key: BVTLTBONLZSBJC-UHFFFAOYSA-N
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Description

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is a silicon-based organic compound with the molecular formula C9H18O3Si3. It is a cyclic trimer consisting of three silicon atoms and three oxygen atoms, with each silicon atom bonded to a methyl group and a vinyl group. This compound is known for its unique chemical properties and versatility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane can be synthesized through the reaction of trimethylsilanol with vinyl chloride under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the cyclic trimer structure.

Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

  • Substitution: Substitution reactions involve the replacement of vinyl groups with other functional groups, often using nucleophiles such as halides or amines.

Major Products Formed:

  • Oxidation Products: Oxidation of the compound can lead to the formation of siloxane-based polymers and other oxidized derivatives.

  • Reduction Products: Reduction reactions typically result in the formation of silane derivatives or other reduced forms of the compound.

  • Substitution Products: Substitution reactions can produce a variety of functionalized siloxanes, depending on the nucleophile used.

Scientific Research Applications

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

  • Biology: The compound is utilized in the study of silicon-based biomolecules and their interactions with biological systems.

  • Industry: It is employed in the production of vinyl silicone rubbers, coatings, and adhesives due to its excellent adhesive properties and chemical resistance.

Comparison with Similar Compounds

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:

  • 1,3,5-Trimethylcyclotrisiloxane: This compound lacks the vinyl groups, making it less reactive in cross-coupling reactions.

  • 1,3,5-Trivinylcyclotrisiloxane: This compound has a similar structure but without the methyl groups, resulting in different chemical properties and reactivity.

  • Vinyltrimethylsilane: This compound contains only one vinyl group and one methyl group, making it less suitable for polymerization reactions.

Properties

IUPAC Name

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BVTLTBONLZSBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C
Source PubChem
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Molecular Formula

C9H18O3Si3
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25587-81-9
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID1063229
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Molecular Weight

258.49 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
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CAS No.

3901-77-7, 68082-23-5
Record name 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane
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Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name Cyclosiloxanes, Me vinyl
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Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane
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